N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Properties
Molecular Formula |
C18H17N3OS |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H17N3OS/c22-17(20-12-13-5-4-8-19-11-13)16-14-6-3-7-15(14)23-18(16)21-9-1-2-10-21/h1-2,4-5,8-11H,3,6-7,12H2,(H,20,22) |
InChI Key |
IQMLGFHKRHGZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CN=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Pathway
The cyclopenta[b]thiophene moiety is constructed via cyclization reactions, often starting from thiophene derivatives. The pyrrole group is introduced through nucleophilic substitution or cross-coupling reactions, while the pyridin-3-ylmethyl carboxamide is appended via amidation or reductive alkylation.
Key Intermediates
- Intermediate A : 5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- Intermediate B : 2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl chloride
- Intermediate C : Pyridin-3-ylmethanamine
Detailed Preparation Methods
Synthesis of the Cyclopenta[b]thiophene Core
The cyclopenta[b]thiophene scaffold is synthesized via a [3+2] cycloaddition between thiophene derivatives and cyclopentadiene. A representative protocol involves:
Step 1 : Reacting 3-bromothiophene with cyclopentadiene in the presence of a palladium catalyst to form 5,6-dihydro-4H-cyclopenta[b]thiophene.
Step 2 : Functionalization at the 3-position via Friedel-Crafts acylation to introduce a carboxylic acid group, yielding Intermediate A.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Pd(PPh₃)₄, THF, 80°C | 72 |
| Acylation | AlCl₃, AcCl, DCM, 0°C | 65 |
Formation of the Carboxamide Side Chain
The pyridin-3-ylmethyl amine is coupled to the acyl chloride via a nucleophilic acyl substitution:
Step 5 : Reacting Intermediate B with pyridin-3-ylmethanamine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction is typically conducted at 0°C to room temperature for 12–24 hours.
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Et₃N (2.5 equiv) |
| Temperature | 0°C → RT |
| Yield | 85% |
Optimization of Reaction Conditions
Catalytic Systems
Solvent and Temperature Effects
- THF vs. Dioxane : THF provides higher yields (72% vs. 58%) in cycloaddition steps due to better solubility of intermediates.
- Low-Temperature Acylation : Conducting Friedel-Crafts reactions at 0°C reduces polysubstitution byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Side Chains : Pyrimidine (compound 24 ) and thiazole (compound 5a ) substituents may mimic ATP’s purine ring, facilitating kinase inhibition .
- Fused Ring Systems : Compound 25 ’s triazine-fused core increases rigidity, which could optimize binding to hydrophobic kinase pockets .
Patent Landscape and Novelty
Patented derivatives () emphasize modifications such as indole, piperidine, or tetrahydrofuran-3-yloxy groups, which expand structural diversity. For example, "N-(3-Cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)acetamid" incorporates a quinolone scaffold, diverging from the cyclopenta[b]thiophene core but retaining kinase-targeting motifs . This underscores the competitive innovation in heterocyclic drug design.
Biological Activity
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyridine ring, a pyrrole moiety, and a cyclopentathiophene framework. Its molecular formula is with a molecular weight of approximately 282.39 g/mol.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole-containing compounds exhibit significant antimicrobial properties. Research shows that compounds with similar structures to this compound demonstrate activity against various bacterial strains, including multidrug-resistant pathogens .
2. Anticancer Potential
Pyrrole derivatives have been extensively studied for their anticancer effects. For instance, compounds with similar scaffolds have shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as MAPK and PI3K/Akt . The cyclopentathiophene structure may enhance these effects by improving bioavailability and target specificity.
3. Anti-inflammatory Effects
Compounds featuring the pyridine and pyrrole rings are noted for their anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced significant cytotoxicity in breast cancer cells (MCF7) and lung cancer cells (A549). Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound at varying concentrations .
Summary Table of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against bacteria | Enzyme inhibition |
| Anticancer | Induces apoptosis | Receptor modulation |
| Anti-inflammatory | Reduces cytokine production | Inhibition of COX enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
